ISC-4

Description

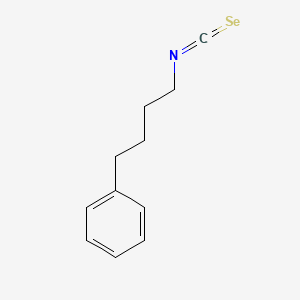

Structure

2D Structure

Properties

Molecular Formula |

C11H13NSe |

|---|---|

Molecular Weight |

238.20 g/mol |

InChI |

InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

NMPQIJIERCLTOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCN=C=[Se] |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN=C=[Se] |

Appearance |

Solid powder |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ISC-4 compound phenylbutyl isoselenocyanate |

Origin of Product |

United States |

Foundational & Exploratory

ISC-4 mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of ISC-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational compound that has demonstrated anti-cancer properties in various preclinical in vitro models. Its primary mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, experimental protocols used for its characterization, and quantitative data from relevant studies.

Core Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in a range of cancer cell lines, including those from leukemia, melanoma, prostate, and colon cancers.[1] The anti-leukemic activity of this compound, for instance, is attributed to its ability to trigger programmed cell death.[1]

Signaling Pathway Modulation

The primary signaling pathway targeted by this compound is the PI3K/Akt pathway, which is frequently upregulated in various cancers and is associated with poor prognosis in conditions like Acute Myeloid Leukemia (AML).[1] this compound acts as an inhibitor of this pathway, leading to the downregulation of its downstream signaling.[1] This inhibition of the PI3K/Akt pathway is a critical step in the induction of apoptosis by this compound.[1]

The suppression of PI3K/Akt signaling by this compound initiates a cascade of events that culminate in apoptosis. This includes the activation of caspase-regulated apoptotic signaling pathways.[1] Key events in this process are the cleavage of caspase-9 and caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), all of which are hallmark indicators of apoptosis.[1]

Quantitative Data

The following table summarizes the effects of this compound in combination with Ara-C (cytarabine), a standard chemotherapy agent, on human AML cell line U937, primary human AML cells, and primary human AML stem cells. The combination treatment demonstrated a synergistic effect in reducing cell viability and augmenting the apoptotic population compared to single-drug treatments.[1]

| Cell Type | Treatment | Effect |

| Human AML cell line (U937) | This compound + Ara-C | Significantly reduced viability, augmented apoptosis |

| Primary human AML cells | This compound + Ara-C | Significantly reduced viability, augmented apoptosis |

| Primary human AML stem cells | This compound + Ara-C | Significantly reduced viability, augmented apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro mechanism of action of this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cancer cell viability and the induction of apoptosis.

Methodology:

-

Cell Culture: Human AML cell lines (e.g., U937), primary human AML cells, and primary human AML stem cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound, Ara-C, or a combination of both for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Viability Assay (MTT or similar):

-

After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis for Signaling Pathway Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/Akt pathway and downstream apoptotic markers.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound demonstrates significant anti-cancer activity in vitro, primarily by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. The synergistic effects observed when combined with standard chemotherapeutic agents suggest its potential as a valuable component of combination therapies. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

ISC-4: A Technical Guide on Solubility, Stability, and Core Functional Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISC-4, or Phenylbutyl isoselenocyanate, is emerging as a potent inhibitor of the PI3K/Akt signaling pathway, a critical axis in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols and a visualization of its core signaling pathway. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates existing information and offers guidance based on the properties of structurally related organoselenium compounds.

Physicochemical Properties

This compound is a solid powder with the chemical formula C₁₁H₁₃NSe and a molecular weight of 238.19 g/mol . It is characterized by a purity of over 98%.

Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its use in preclinical studies and the general solubility of similar compounds, the following can be inferred:

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | This compound is routinely dissolved in DMSO for in vitro cell-based assays, typically at concentrations ranging from 1–10 μM for treating cells. It is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Water | Likely Poorly Soluble | Organoselenium compounds, particularly those with aromatic rings, tend to have low aqueous solubility. |

| Ethanol | Likely Soluble | Many organic compounds with structures similar to this compound exhibit solubility in ethanol. |

| Phosphate-Buffered Saline (PBS) | Likely Poorly Soluble | Solubility in aqueous buffers like PBS is expected to be low, similar to its solubility in water. |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound like this compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, PBS)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent to be tested.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or molarity.

Stability

The stability of this compound is crucial for its handling, storage, and experimental use.

| Parameter | Recommendation | Rationale/Remarks |

| Short-Term Storage | 0 - 4°C, dry and dark conditions | Recommended for periods of days to weeks.[1] |

| Long-Term Storage | -20°C, dry and dark conditions | Recommended for periods of months to years.[1] |

| Shelf Life | >5 years | If stored properly under recommended long-term conditions.[1] |

| Shipping | Ambient temperature | The compound is considered stable enough for a few weeks during ordinary shipping.[1] |

Stability in Aqueous Solution:

The stability of organoselenium compounds in aqueous solutions can be influenced by pH and the composition of the solution matrix. Studies on other selenium compounds have shown that acidification of the solution can increase stability.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (for photostability)

-

Oven (for thermal stability)

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a set period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for a set period.

-

Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 80°C) in an oven for a set period.

-

Photostability: Expose a solution of this compound to a high-intensity light source (e.g., ICH-compliant light chamber) for a defined duration.

-

At various time points, withdraw samples from each condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA or HPLC-MS method to separate and identify the parent compound and any degradation products.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis. By inhibiting Akt, this compound leads to the activation of the pro-apoptotic protein Par-4 (Prostate apoptosis response-4).

Experimental Workflow: Western Blot Analysis of Akt Signaling

References

Unveiling the Therapeutic Potential of ISC-4: A Technical Guide to its Biological Targets

For Immediate Release

Hershey, PA – Phenylbutyl isoselenocyanate (ISC-4), a synthetic organoselenium compound, has emerged as a promising anti-cancer agent with demonstrated preclinical efficacy against a range of malignancies, including melanoma, colon cancer, and acute myeloid leukemia (AML).[1] This technical guide provides an in-depth overview of the known biological targets of this compound, focusing on its mechanism of action as a potent inhibitor of the Akt signaling pathway and an inducer of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and therapeutics.

Core Mechanism of Action: Akt Signaling Inhibition

The primary molecular target of this compound identified to date is the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This compound functions as a pan-Akt inhibitor, affecting all isoforms of the enzyme.[2] By inhibiting Akt, this compound disrupts a critical signaling cascade that promotes cell survival, growth, and proliferation, thereby leading to apoptotic cell death in cancer cells.[2]

The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. This compound's ability to downregulate both the expression and phosphorylation of Akt1 makes it a compelling candidate for therapeutic intervention.[2]

Below is a diagram illustrating the central role of Akt in the signaling pathway and the point of intervention for this compound.

Caption: The Akt signaling pathway is initiated by receptor tyrosine kinases, leading to the activation of PI3K and subsequent phosphorylation of Akt. Activated Akt promotes cell growth and inhibits apoptosis. This compound directly inhibits Akt, thereby blocking these pro-survival signals.

Quantitative Analysis of this compound Activity

The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) |

| UACC 903 | Melanoma | ~10 |

| 1205 Lu | Melanoma | ~10 |

| WM115 | Melanoma | ~15 |

| HT29 | Colon Cancer | Not explicitly stated, but effective at 12.5 µM |

| SW620 | Colon Cancer | Not explicitly stated, but effective at lower concentrations |

| HCT116 | Colon Cancer | Not explicitly stated, but effective at lower concentrations |

| Caco-2 | Colon Cancer | Not explicitly stated, but effective at lower concentrations |

| LoVo | Colon Cancer | Not explicitly stated, but effective at lower concentrations |

| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but effective up to 10 µM |

| U937 | Acute Myeloid Leukemia | Not explicitly stated, but effective up to 10 µM |

Table compiled from data presented in multiple studies. Specific IC50 values for all colon and AML cell lines were not available in the reviewed literature, but the compound was shown to be effective in the indicated concentration ranges.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and specifics mentioned in studies involving isoselenocyanates.

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Workflow:

Caption: Workflow for determining cell viability and IC50 of this compound using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Western Blot Analysis for Akt Phosphorylation

This protocol is a synthesized procedure based on standard Western blotting techniques and details from studies on this compound's effect on Akt signaling.[2][3]

Objective: To assess the effect of this compound on the phosphorylation status of Akt.

Methodology:

-

Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated and total Akt.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Objective: To quantify the induction of apoptosis by this compound.

Workflow:

Caption: Workflow for the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide staining.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Future Directions

While the role of this compound as an Akt inhibitor is well-documented, further research is needed to fully elucidate its complete target profile and mechanism of action. Future studies should focus on:

-

Direct Binding Kinetics: Determining the binding affinity (Kd) of this compound to Akt through techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would provide valuable quantitative data.

-

Off-Target Effects: Comprehensive profiling of this compound against a broader panel of kinases and other potential targets will help to understand its selectivity and potential for off-target toxicities.

-

In Vivo Efficacy and Pharmacokinetics: Further in vivo studies in various cancer models are necessary to establish the therapeutic window and pharmacokinetic properties of this compound.

References

- 1. Targeting Akt3 Signaling in Malignant Melanoma Using Isoselenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Akt inhibitor this compound activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Isatin (1H-indole-2,3-dione) and its Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery and development of novel small molecules that can target various oncogenic pathways with high efficacy and selectivity. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, Isatin (1H-indole-2,3-dione) has emerged as a "privileged" structure. Its inherent biological activities and synthetic tractability have led to the generation of a vast library of derivatives with potent anticancer properties. This technical guide provides a comprehensive review of Isatin and its derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Quantitative Data on Anticancer Activity of Isatin Derivatives

The anticancer efficacy of Isatin derivatives has been extensively evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying their cytotoxic and cytostatic effects. The following tables summarize the in vitro activity of selected Isatin derivatives from various studies.

Table 1: Cytotoxicity of Isatin-based Schiff Bases and Hybrids against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Isatin-β-thiocarbohydrazone (28) | HeLa (Cervical Cancer) | 1.51 | [1] |

| Isatin-β-thiocarbohydrazone (28) | COS-7 (Kidney Fibroblast) | 2.19 | [1] |

| 1H-1,2,3-triazole-tethered isatin-steroidal hybrid (17) | SH-SY5Y (Neuroblastoma) | 4.06 | [1] |

| Isatin-triazole hybrid (13) | MGC-803 (Gastric Cancer) | 9.78 | [1] |

| Spirooxindole linked 3-acylindole (22) | HCT-116 (Colon Cancer) | 7.0 | [1] |

| Spirooxindole linked 3-acylindole (22) | HepG2 (Liver Cancer) | 5.5 | [1] |

| Symmetrical bis-Schiff base of isatin (34) | HepG2 (Liver Cancer) | 4.23 | [1] |

| 5-substituted Isatin with electron-donating groups | HepG2 (Liver Cancer) | 6.99 | [2][3] |

| C-3 modified Isatin derivative | Jurkat T lymphocytes | 0.03 | [2][3] |

| Moxifloxacin-isatin hybrid | HepG2, MCF-7, DU-145 | 32 - 77 | [4] |

Table 2: Efficacy of Isatin-Chalcone Hybrids and Other Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Isatin-chalcone hybrid (55) | MDA-MB231 (Breast Cancer) | 8.54 | [1] |

| Isatin-chalcone hybrid (55) | MDA-MB468 (Breast Cancer) | 4.76 | [1] |

| Isatin-chalcone hybrid (55) | MCF7 (Breast Cancer) | 3.59 | [1] |

| Isatin (isolated from Couroupita guianensis) | HL60 (Leukemia) | 2.94 µg/ml (CC50) | [5] |

| 5-(2-carboxyethenyl)isatin derivative (5-61) | HepG-2 (Liver Cancer) | 7.13 nM | [6] |

Experimental Protocols

The discovery and development of novel Isatin derivatives involve a systematic workflow, from chemical synthesis to comprehensive biological evaluation. Below are detailed methodologies for key experiments.

Synthesis of Isatin Derivatives

The versatile scaffold of Isatin allows for modifications at several positions, primarily at the N-1, C-5, and C-3 positions, leading to a diverse range of derivatives.[7][8]

General Protocol for Synthesis of Isatin Schiff Bases:

-

Starting Materials: Substituted Isatin (1 mmol), appropriate primary amine (1 mmol), glacial acetic acid (catalyst), ethanol (solvent).

-

Procedure:

-

Dissolve the substituted Isatin in ethanol in a round-bottom flask.

-

Add the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the Isatin derivatives in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to study the effects of Isatin derivatives on apoptosis and cell cycle progression.

-

Cell Treatment: Treat the cancer cells with the Isatin derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Harvest the treated and untreated cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their anticancer effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in cancer. Their multitargeted nature is a key attribute contributing to their therapeutic potential.[7][9]

The primary mechanisms of action include:

-

Inhibition of Protein Kinases: Many Isatin derivatives are potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Cyclin-Dependent Kinases (CDKs).[9] Inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation, angiogenesis, and survival.[6][9]

-

Induction of Apoptosis: Isatin derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often achieved by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[4][9]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M or G0/G1 phases, thereby preventing cancer cell division.[4][10]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[7]

-

Generation of Reactive Oxygen Species (ROS): Certain Isatin hybrids can induce oxidative stress in cancer cells by increasing the production of ROS, which can damage cellular components and trigger apoptosis.[4]

Visualizing Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Isatin derivatives.

Caption: Inhibition of the VEGFR signaling pathway by Isatin derivatives.

Caption: Induction of apoptosis via the mitochondrial pathway by Isatin derivatives.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the development of Isatin-based anticancer agents.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

An In-depth Technical Guide to the Safety and Handling of ISC-4 (Phenylbutyl Isoselenocyanate)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. ISC-4 is a chemical for research use only and is not intended for human use.[1] The information provided herein is a synthesis of publicly available research and does not constitute a formal Safety Data Sheet (SDS). All laboratory personnel should conduct a thorough risk assessment before handling this compound and adhere to all institutional and national safety guidelines for handling potentially hazardous research chemicals.

Introduction

This compound, chemically known as Phenylbutyl isoselenocyanate, is a synthetic organoselenium compound that has garnered significant interest in preclinical cancer research.[2] It is recognized as a selective apoptosis inducer that functions primarily through the inhibition of the PI3K/Akt signaling pathway.[1][3][4] Its potential as a chemopreventive and therapeutic agent has been explored in various cancer models, including melanoma, colon cancer, and leukemia.[3][5][6][7][8] This guide provides a consolidated overview of the available safety and handling information based on existing research literature.

Chemical and Physical Properties

| Property | Data |

| Synonyms | Phenylbutyl isoselenocyanate |

| Appearance | Not specified in literature |

| Molecular Formula | C₁₁H₁₃NSe |

| Molecular Weight | 242.2 g/mol |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and corn oil[3][6][9] |

Toxicological Data

The primary source of toxicological information for this compound comes from preclinical studies in animal models, predominantly mice. There is no available data on human toxicity.

Animal Toxicity Data Summary

| Species | Route of Administration | Dose | Observation | Reference |

| A/J Mice | Intragastric | 2.5 µmol (30 mg/kg) | Lethal to 50% of mice within 24 hours. | [9][10] |

| A/J Mice | Intragastric | 1.25 µmol (15 mg/kg) | Tolerated, mice appeared healthy. | [9][10] |

| A/J Mice | Intragastric | 0.675 µmol (7.5 mg/kg) | Tolerated, mice appeared healthy. | [9][10] |

| Athymic Nude Mice | Topical | Not specified | No significant differences in body weight compared to control, suggesting negligible systemic toxicity. | [6] |

| Mice | Systemic | Not specified | No markers indicative of major organ-related toxicity were observed. | [5] |

| Mice | Not specified | Not specified | No changes in blood parameters indicative of liver, kidney, or cardiac-related toxicity were observed. | [11] |

In Vitro Cytotoxicity

This compound has demonstrated cytotoxicity against various cancer cell lines. While this is the basis of its therapeutic potential, it also underscores the need for careful handling to avoid exposure.

| Cell Line | IC₅₀ Value | Reference |

| HT29 (Colon Cancer) | 8.05 µM | [12] |

| HCT116 (Colon Cancer) | 9.15 µM | [12] |

| SW620 (Colon Cancer) | 9.31 µM | [12] |

| SW480 (Colon Cancer) | 11.79 µM | [12] |

| KM12C (Colon Cancer) | 13.07 µM | [12] |

| UACC 903 (Melanoma) | ~10 µM | [13] |

Handling and Personal Protective Equipment (PPE)

While specific guidelines for this compound are not published, standard laboratory procedures for handling potent, biologically active compounds should be strictly followed.

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid compound or preparing stock solutions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Skin and Body Protection: A lab coat is required. Ensure it is buttoned to its full length. Additional protective clothing may be necessary depending on the scale of the experiment.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used.

-

Storage and Disposal

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storing aliquots at -20°C.[3]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound based on methodologies described in the literature. Researchers must adapt these to their specific experimental designs and institutional safety protocols.

6.1 Preparation of this compound Solutions

-

For In Vitro Studies:

-

This compound is typically reconstituted in Dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3]

-

Work in a chemical fume hood.

-

Carefully weigh the required amount of solid this compound.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C.[3]

-

For cell culture experiments, the DMSO stock is further diluted in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent toxicity to the cells.

-

-

For In Vivo Animal Studies (Oral Gavage):

-

For In Vivo Animal Studies (Topical Application):

Visualizations

Diagram 1: this compound Mechanism of Action

Caption: Simplified signaling pathway of this compound's anti-cancer activity.

Diagram 2: Experimental Workflow for In Vitro Testing

Caption: General workflow for testing this compound on cancer cell lines.

Diagram 3: Logical Relationship for Safety Precautions

Caption: Logical flow from compound properties to required safety measures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. pa.gov [pa.gov]

- 6. Melanoma Chemoprevention in Skin Reconstructs and Mouse Xenografts Using Isoselenocyanate-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Akt Inhibitor this compound Synergizes with Cetuximab in 5-FU-Resistant Colon Cancer | PLOS One [journals.plos.org]

- 8. The Akt inhibitor this compound activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylbutyl Isoselenocyanate Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-Pyridyl)- 1-Butanone–Induced DNA Adducts in Mice | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]

- 10. Phenylbutyl Isoselenocyanate Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collection - Data from Targeting Akt3 Signaling in Malignant Melanoma Using Isoselenocyanates - Clinical Cancer Research - Figshare [figshare.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of ISC-4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary efficacy of ISC-4 (Phenylbutyl Isoselenocyanate), a promising anti-cancer agent. It consolidates key findings from preclinical studies, detailing its mechanism of action, and provides in-depth experimental protocols for the cited research. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Executive Summary

This compound, a synthetic organoselenium compound, has demonstrated significant anti-neoplastic activity in preclinical models of Acute Myeloid Leukemia (AML) and melanoma.[1][2] Its primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[1][3] In vivo studies have shown that this compound can retard tumor growth and improve survival in mouse models, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Outcome | Reference |

| U937 | 0.75 - 24 | 24 | Dose-dependent inhibition of cell proliferation | [1] Annageldiyev et al., 2020 |

| MV4-11 | 0.75 - 24 | 24 | Dose-dependent inhibition of cell proliferation | [1] Annageldiyev et al., 2020 |

| OCI-AML3 | 0.75 - 24 | 24 | Dose-dependent inhibition of cell proliferation | [1] Annageldiyev et al., 2020 |

| Primary Human AML Cells | 1 - 10 | 24 | Significant, dose-dependent inhibition of PI3K/AKT activation | [3][5] |

| Primary Human AML Cells (CD34+) | Not specified | Not specified | Induction of apoptosis | [1] |

Table 2: In Vivo Efficacy of this compound in AML Mouse Models

| Model | Treatment | Dosage | Outcome | Reference |

| U937 Xenograft | This compound Monotherapy | 7.5 mg/kg | ~87% reduction in human CD45+ cells in bone marrow | [1][4] |

| U937 Xenograft | This compound + AraC | 7.5 mg/kg (this compound), 50 mg/kg (AraC) | ~94% reduction in human CD45+ cells in bone marrow | [1][4] |

| C1498 Syngeneic | This compound | 5 mg/kg | Improved overall survival | [1] |

| C1498 Syngeneic | This compound | 7 mg/kg | Decrease in leukemic burden | [6] |

Table 3: Efficacy of this compound in Melanoma Models

| Model | Treatment | Dosage | Outcome | Reference |

| UACC 903 Xenograft | This compound | 0.76 µmol | ~30-45% reduction in tumor size | [7] |

| Cultured Melanoma Cells (UACC 903) | This compound | 10-15 µM | Decreased cell viability and increased apoptosis | [8] |

| Skin Reconstructs with Melanoma Cells | Topical this compound | Not specified | 80-90% reduction in tumor cell expansion | [9] |

Mechanism of Action: PI3K/AKT Pathway Inhibition

This compound exerts its anti-cancer effects by targeting the PI3K/AKT signaling cascade. This pathway, when aberrantly activated, promotes cell survival, proliferation, and resistance to apoptosis. This compound has been shown to downregulate the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity. This leads to the activation of pro-apoptotic proteins, such as Par-4, and a reduction in the expression of anti-apoptotic proteins.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this report.

In Vitro Cell Proliferation Assay

-

Cell Lines: U937, MV4-11, OCI-AML3 human AML cell lines.

-

Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0.75-24 µM) or vehicle control (DMSO) for 24 hours. Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's instructions. Absorbance was measured at 490 nm using a microplate reader.

Western Blot Analysis for PI3K/AKT Pathway

-

Sample Preparation: AML cells were treated with this compound or vehicle for the indicated times. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against total-Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo U937 Xenograft Model

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) were used.

-

Tumor Implantation: 5 x 10^6 U937 cells were injected intravenously into the mice.

-

Treatment: Once leukemia was established (confirmed by flow cytometry of peripheral blood), mice were randomized into treatment groups:

-

Vehicle control (e.g., DMSO in corn oil)

-

This compound (7.5 mg/kg, intraperitoneally, daily)

-

Cytarabine (AraC) (50 mg/kg, intraperitoneally, daily)

-

This compound and AraC combination

-

-

Efficacy Assessment: At the end of the study, bone marrow was harvested, and the percentage of human CD45+ cells was determined by flow cytometry to assess leukemic burden.

In Vivo C1498 Syngeneic Model

-

Animal Model: C57BL/6 mice were used.

-

Tumor Implantation: 1 x 10^6 C1498 murine AML cells were injected intravenously.

-

Treatment: Treatment was initiated a few days after cell injection. Mice were treated with:

-

Vehicle control

-

This compound (5 mg/kg or 7 mg/kg, intraperitoneally, daily or as specified in the study)

-

-

Efficacy Assessment: Animal survival was monitored daily. In some studies, leukemic burden was assessed using bioluminescence imaging if the C1498 cells were luciferase-tagged.

In Vivo Melanoma Xenograft Model

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation: UACC 903 human melanoma cells were injected subcutaneously.

-

Treatment: When tumors reached a palpable size, mice were treated with this compound (0.76 µmol, intraperitoneally, three times a week).

-

Efficacy Assessment: Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised and weighed.

Conclusion and Future Directions

The preliminary data on this compound efficacy are highly encouraging, demonstrating its potential as a therapeutic agent for AML and melanoma. Its well-defined mechanism of action, targeting the frequently activated PI3K/AKT pathway, provides a strong rationale for its clinical development. Future studies should focus on optimizing dosing schedules, exploring a wider range of combination therapies, and identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment. Further IND-enabling toxicology and pharmacokinetic studies are warranted to advance this compound towards clinical investigation.

References

- 1. The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Acute leukemia cells resistant to PI3K/mTOR inhibition display upregulation of P2RY14 expression [ouci.dntb.gov.ua]

- 8. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

ISC-4 physicochemical properties datasheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for ISC-4, a potent Akt inhibitor.

Core Physicochemical Properties

This compound, also known as phenylbutyl isoselenocyanate, is a synthetic organoselenium compound that has demonstrated significant anti-cancer properties. Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-isoselenocyanatobutyl)benzene | Internal Analysis |

| Synonyms | Phenylbutyl isoselenocyanate | Internal Analysis |

| CAS Number | 1072807-15-8 | [1] |

| Chemical Formula | C₁₁H₁₃NSe | [1] |

| Molecular Weight | 238.19 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months) at -20 °C | [1] |

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer.[2][3] Inhibition of Akt by this compound leads to a downstream activation of the pro-apoptotic protein, Prostate Apoptosis Response Protein-4 (Par-4).[4]

The dual action of this compound—inhibiting a key survival pathway and activating a pro-apoptotic factor—results in the induction of apoptosis in cancer cells, while showing minimal toxicity to normal cells.[1][4] This selective cytotoxicity makes this compound a promising candidate for further investigation in oncology.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the Akt/Par-4 signaling pathway.

Caption: this compound inhibits the PI3K/Akt pathway, leading to Par-4 activation and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Cell Viability/Proliferation Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

This compound compound

-

Cancer cell lines (e.g., HT29, U937)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Western Blotting

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of proteins in the Akt signaling pathway.

Materials:

-

This compound compound

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Par-4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: A standard workflow for assessing the in vitro effects of this compound on cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 3. The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Akt inhibitor this compound activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ISC-4 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISC-4 is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[1][2][3][4] Dysregulation of this pathway is a common event in a variety of human cancers, making it a key target for therapeutic intervention. This compound has been demonstrated to induce apoptosis and inhibit cell growth in various cancer cell lines, including acute myeloid leukemia (AML) and colon cancer.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including its preparation, application for apoptosis induction, and methods for assessing its biological effects.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the PI3K/AKT signaling cascade. By inhibiting this pathway, this compound leads to the downstream activation of apoptotic processes. A key indicator of this compound activity is the reduction of phosphorylated Akt (p-Akt) at Ser473.[1] This inhibition subsequently leads to an increase in the levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1] Furthermore, in some cancer models, this compound has been shown to activate Prostate apoptosis response protein-4 (Par-4), a tumor suppressor that promotes apoptosis specifically in cancer cells.[4]

Data Presentation

Table 1: this compound Concentration Ranges for In Vitro Studies

| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |

| Acute Myeloid Leukemia (AML) Cell Lines | 0.1–12 µM | 24 hours | Inhibition of p-Akt, Induction of apoptosis (Annexin V+), Increased cleaved PARP and caspase-3 | [1] |

| Primary Human AML Cells | 1–10 µM | 24 hours | Inhibition of PI3K/AKT activation, Dose-dependent apoptosis | [1][2][3] |

| Colon Tumor Cells | Not specified in detail, used in nude mouse model | Not applicable (in vivo) | Downregulation of Akt1, Reduced tumor growth | [4] |

Table 2: IC50 Values of this compound in AML Cell Lines

| Cell Line | IC50 (µM) after 24h |

| OCI-AML3 | < 5 µM (for apoptosis induction) |

| Other AML cell lines | Low micromolar range (< 5 µM for apoptosis induction) |

Note: Specific IC50 values for cell viability are not detailed in the provided search results, but apoptosis is induced in the low micromolar range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the vehicle control mentioned in the literature, this compound is soluble in DMSO.[1]

-

To prepare a 10 mM stock solution, calculate the required amount of this compound powder and DMSO.

-

Aseptically add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for this compound Treatment of Cultured Cells

Materials:

-

Cultured cancer cells (e.g., AML or colon cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density of 4 x 10^4 cells per well in 100 µL of media for a 96-well plate. Adjust the cell number and volume accordingly for other plate formats.[3]

-

Incubation: Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 12 µM).[1]

-

Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest this compound concentration.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation: Incubate the treated cells for the desired period, typically 24 hours.[1][2][3]

-

Downstream Analysis: Following incubation, cells can be harvested for various assays as described below.

Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from each well.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Western Blot Analysis of PI3K/AKT Pathway Proteins

Materials:

-

This compound treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the harvested cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Densitometric analysis can be performed to quantify the protein levels.[2]

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: this compound Experimental Workflow.

References

- 1. Frontiers | The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Akt inhibitor this compound activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with ISC-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of ISC-4 ((4-isoselenocyanatobutyl)benzene), a potent Akt inhibitor, for in vivo research applications. The following information is curated to facilitate the effective design and execution of animal studies.

Chemical Information

| Property | Value |

| Chemical Name | (4-isoselenocyanatobutyl)benzene |

| Synonyms | This compound |

| Molecular Formula | C₁₁H₁₃NSe |

| Molecular Weight | 238.19 g/mol |

| Appearance | Solid powder |

| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |

Solubility Data

| Solvent/Vehicle | Solubility | Route of Administration | Notes |

| Corn Oil | Soluble (validated in vivo) | Oral (gavage) | A study has successfully used corn oil to dissolve this compound for intragastric administration in mice.[1] This is the recommended vehicle for oral dosing. |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | Multiple (with dilution) | Often used as a primary solvent for lipophilic compounds. For in vivo use, it must be diluted with a secondary vehicle (e.g., saline, corn oil) to a final concentration that is non-toxic to the animals. |

| Polyethylene Glycol (PEG 300/400) | To be determined | Multiple | Commonly used as a co-solvent to improve the solubility of poorly water-soluble compounds for various administration routes. |

| Saline (0.9% NaCl) | Likely insoluble | Intravenous (if soluble) | As a lipophilic compound, this compound is not expected to be soluble in aqueous solutions like saline alone. |

| Ethanol | To be determined | Multiple (with dilution) | Can be used as a co-solvent but must be used with caution due to potential toxicity at higher concentrations. |

Experimental Protocols

Protocol 1: Preparation of this compound in Corn Oil for Oral Administration (Gavage)

This protocol is based on a published in vivo study that successfully administered this compound to mice.[1]

Materials:

-

This compound powder

-

Sterile corn oil

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount of this compound and corn oil. For example, to prepare a solution for a dose of 1.25 µmol in 100 µL of corn oil, you will need to calculate the mass of this compound corresponding to 1.25 µmol (Mass = 1.25 µmol * 238.19 g/mol = 297.74 µg).

-

Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube or vial.

-

Add the calculated volume of sterile corn oil to the tube containing the this compound powder.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the this compound has dissolved and there are no visible particles.

-

(Optional) If dissolution is slow or incomplete, sonicate the mixture in a water bath sonicator for 5-10 minutes.

-

Store the prepared solution at 4°C and protected from light. It is recommended to prepare the solution fresh for each experiment.

Protocol 2: General Protocol for In Vivo Administration via Oral Gavage in Mice

Materials:

-

Prepared this compound solution

-

Appropriate gauge oral gavage needle (typically 20-22 gauge for mice)

-

Syringe (1 mL)

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct volume of the this compound solution to administer.

-

Gently restrain the mouse using an appropriate handling technique.

-

Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Slowly administer the this compound solution.

-

Gently remove the gavage needle.

-

Monitor the mouse for any adverse reactions after administration.

Signaling Pathway

This compound functions as an inhibitor of the Akt (also known as Protein Kinase B) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, the Akt pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. By inhibiting Akt, this compound can promote apoptosis in cancer cells.

References

Application Notes and Protocols for ISC-4 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ISC-4 (Phenylbutyl isoselenocyanate), a potent inhibitor of the PI3K/Akt signaling pathway, in preclinical mouse models of cancer. The protocols detailed below are based on established research demonstrating the efficacy of this compound in reducing tumor growth and progression.

Mechanism of Action

This compound is an organoselenium compound that exerts its anti-cancer effects primarily through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4] This pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Akt, this compound leads to the activation of the pro-apoptotic tumor suppressor protein, Prostate Apoptosis Response-4 (Par-4).[2] Activated Par-4 can then induce apoptosis selectively in cancer cells, making this compound a promising therapeutic agent.[2][5]

Signaling Pathway of this compound

Caption: this compound inhibits the PI3K/Akt pathway, leading to Par-4 activation and apoptosis.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of colon cancer and acute myeloid leukemia (AML).

Table 1: Efficacy of this compound in a Colon Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Week 4) | Percent Tumor Growth Inhibition | Statistical Significance (p-value vs. Control) |

| Control (Vehicle) | 1250 ± 150 | - | - |

| This compound | 450 ± 75 | 64% | < 0.001 |

| 5-FU | 700 ± 100 | 44% | < 0.01 |

| This compound + 5-FU | 250 ± 50 | 80% | < 0.0001 |

Data derived from studies using nude mice bearing human colon cancer cell xenografts. Tumor volumes were measured weekly.[2]

Table 2: Efficacy of this compound in an Acute Myeloid Leukemia (AML) Xenograft Model

| Treatment Group | Leukemic Infiltration (hCD45+ cells in bone marrow) | Percent Reduction in Leukemic Infiltration | Statistical Significance (p-value vs. Control) |

| Control (Vehicle) | ~100% | - | - |

| This compound | ~13% | ~87% | < 0.05 |

| Cytarabine (AraC) | ~11% | ~89% | < 0.05 |

| This compound + Cytarabine (AraC) | ~6% | ~94% | < 0.01 |

Data from a U937 xenograft model in immunodeficient mice. Analysis was performed on day 13 post-treatment initiation.[1][4][6]

Experimental Protocols

Detailed methodologies for the administration of this compound in colon cancer and AML mouse models are provided below.

Protocol 1: this compound Administration in a Subcutaneous Colon Cancer Xenograft Model

1. Animal Model:

-

Species: Mouse

-

Strain: Athymic Nude (nu/nu)

-

Age: 6-8 weeks

2. Tumor Cell Implantation:

-

Cell Line: Human colon cancer cells (e.g., HT-29)

-

Preparation: Harvest exponentially growing cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

-

Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.

3. This compound Formulation and Administration:

-

Formulation: Prepare a stock solution of this compound in a suitable vehicle. Based on bioavailability studies, corn oil is an appropriate vehicle for oral administration.[3][7] For intraperitoneal injections, a formulation in DMSO and/or polyethylene glycol (PEG) may be considered, though vehicle toxicity controls are essential.

-

Dosage: A dosage of 1.25 µmol per mouse (approximately 15 mg/kg) administered intragastrically has been shown to be effective and well-tolerated.[3][7]

-

Administration Route: Intragastric (i.g.) gavage or intraperitoneal (i.p.) injection.

-

Frequency: Administer this compound five days a week.

-

Control Group: Administer the vehicle alone following the same schedule.

4. Efficacy Evaluation:

-

Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Body Weight: Monitor and record the body weight of each mouse weekly as an indicator of toxicity.

-

Endpoint: Continue treatment for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined maximum size. At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Akt and Par-4 levels).

Experimental Workflow for Colon Cancer Model

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phenylbutyl Isoselenocyanate Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Akt inhibitor this compound activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The PI3K/AKT Pathway Inhibitor this compound Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 7. Phenylbutyl isoselenocyanate modulates phase I and II enzymes and inhibits 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanone-induced DNA adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Development and Validation of an Intestinal Stem Cell (ISC) Proliferation and Differentiation Assay

A Note on Terminology: The term "ISC-4" was not found in our literature search. This document pertains to assays for Intestinal Stem Cells (ISCs). The protocols and data presented are based on established methods for quantifying ISC proliferation and differentiation, key functions in intestinal homeostasis and disease modeling.

Introduction

The intestinal epithelium undergoes rapid and continuous renewal, a process driven by a population of adult stem cells residing at the base of the crypts of Lieberkühn. These intestinal stem cells (ISCs) are responsible for generating all the differentiated cell lineages of the intestine. The ability to accurately quantify ISC proliferation and differentiation is crucial for understanding intestinal biology, modeling diseases such as colorectal cancer and inflammatory bowel disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the development and validation of an in vitro assay to assess ISC function using a 3D organoid culture system.

The self-renewal and differentiation of ISCs are tightly regulated by a complex interplay of signaling pathways, including Wnt, Notch, and Bone Morphogenetic Protein (BMP) signaling.[1][2] Dysregulation of these pathways is implicated in various intestinal pathologies. This assay provides a robust platform to study the effects of small molecules, biologics, and genetic modifications on ISC fate.

Assay Principle

This assay is based on the principle of three-dimensional (3D) organoid culture. Single ISCs, isolated from intestinal crypts, are embedded in an extracellular matrix and cultured in a specialized medium containing key growth factors that mimic the in vivo niche.[3] Under these conditions, a single ISC can proliferate and differentiate to form a complex, self-organizing structure known as an organoid or "mini-gut," which recapitulates the crypt-villus architecture and cellular diversity of the intestinal epithelium.[2][3]

Assay readouts can be tailored to assess either proliferation or differentiation:

-

Proliferation Assay: Quantifies the number and size of organoids formed from a defined number of starting cells over a specific time course. This is often measured by brightfield microscopy and image analysis, or by cell viability assays.

-

Differentiation Assay: Characterizes the presence and abundance of specific differentiated cell lineages (e.g., enterocytes, goblet cells, Paneth cells, enteroendocrine cells) within the organoids. This is typically assessed by quantitative reverse transcription PCR (qRT-PCR) for lineage-specific markers or by immunofluorescence staining.

Data Presentation

Table 1: Reagents for ISC Isolation and Organoid Culture